Sulbactam pivoxil
Overview
Description
Sulbactam pivoxil is an irreversible β-lactamase inhibitor that is used in combination with β-lactam antibiotics to enhance their efficacy. This compound is particularly useful in combating bacterial infections where the bacteria have developed resistance by producing β-lactamase enzymes . This compound is a prodrug, meaning it is converted into its active form, sulbactam, in the body. This conversion allows for better absorption and bioavailability when administered orally .
Mechanism of Action
Target of Action
Sulbactam pivoxil is a prodrug of Sulbactam , which is a competitive, irreversible bacterial beta (β)-lactamase inhibitor . The primary targets of Sulbactam are the β-lactamase enzymes produced by bacteria that have developed resistance .
Mode of Action
Sulbactam blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This inhibition allows β-lactam antibiotics to attack and kill the bacteria .
Biochemical Pathways
The biochemical pathway primarily affected by Sulbactam is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase enzymes, Sulbactam prevents the breakdown of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
this compound is preferred for oral formulations due to the poor absorption of Sulbactam in the gastrointestinal tract .
Result of Action
The result of Sulbactam’s action is the improved efficacy of β-lactam antibiotics. By inhibiting β-lactamase enzymes, Sulbactam allows β-lactam antibiotics to effectively kill bacteria that would otherwise be resistant .
Action Environment
The action of this compound can be influenced by environmental factors such as humidity. The powder form of this compound has suitable physicochemical properties for processing in controlled humidity environments . Furthermore, thermal analyses suggest that this compound is compatible with most pharmaceutical excipients .
Biochemical Analysis
Biochemical Properties
Sulbactam pivoxil interacts with β-lactamase enzymes, which are produced by certain bacteria to resist β-lactam antibiotics . By inhibiting these enzymes, this compound prevents the degradation of the antibiotic, thereby enhancing its antibacterial effect .
Cellular Effects
The primary cellular effect of this compound is the inhibition of β-lactamase enzymes . This inhibition allows β-lactam antibiotics to exert their antibacterial effects, which typically involve the disruption of bacterial cell wall synthesis .
Molecular Mechanism
This compound, as a β-lactamase inhibitor, works by blocking the enzyme responsible for antibiotic resistance . It does this by binding to the active site of the β-lactamase enzyme, preventing it from breaking down the β-lactam ring structure that is crucial for the antibiotic’s activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings . The differential scanning calorimetry curve exhibited a sharp endothermic peak at 109°C corresponding to this compound melting . The thermogravimetric curve revealed a mass loss at 184°C associated with a decomposition process .
Metabolic Pathways
This compound is a prodrug, which means it is metabolized in the body to produce the active drug, sulbactam . The specific metabolic pathways involved in this process have not been explicitly mentioned in the available literature.
Preparation Methods
Sulbactam pivoxil is synthesized using sulbactam sodium as the starting material. The synthetic route involves reacting sulbactam sodium with chloromethyl pivalate in the presence of a phase transfer catalyst, such as a quaternary ammonium salt cationic surfactant, in an organic solvent like N,N-dimethylformamide or dimethyl sulfoxide . The reaction is carried out at temperatures between 25°C to 30°C, resulting in the formation of this compound . This method is advantageous due to its high yield, mild reaction conditions, and suitability for large-scale industrial production .
Chemical Reactions Analysis
Sulbactam pivoxil undergoes various chemical reactions, including hydrolysis and esterification. The compound is stable under controlled humidity environments and exhibits good compatibility with common pharmaceutical excipients . Thermal analysis has shown that this compound has a melting point of 109°C and decomposes at 184°C . Fourier-transform infrared spectroscopy has identified characteristic bands of aliphatic hydrocarbons and ester groups in the compound .
Scientific Research Applications
Sulbactam pivoxil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to enhance the efficacy of β-lactam antibiotics in treating bacterial infections, especially those caused by β-lactamase-producing bacteria . The combination of amoxicillin and this compound is widely used to treat upper respiratory tract infections . Additionally, this compound has been studied for its compatibility with various pharmaceutical excipients, making it a valuable compound in drug formulation and development .
Comparison with Similar Compounds
Sulbactam pivoxil is similar to other β-lactamase inhibitors such as clavulanic acid and tazobactam. it has unique properties that make it particularly effective in certain applications. For example, this compound is preferred for oral formulations due to its better absorption and bioavailability compared to other β-lactamase inhibitors . Additionally, studies have shown that this compound and clavulanic acid are equally effective in treating certain bacterial infections, such as otitis media in children . Other similar compounds include avibactam and relebactam, which also inhibit β-lactamase enzymes but have different chemical structures and pharmacokinetic properties .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVYKXTRACOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048692 | |
Record name | Pivoxil Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69388-79-0 | |
Record name | Pivoxil Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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